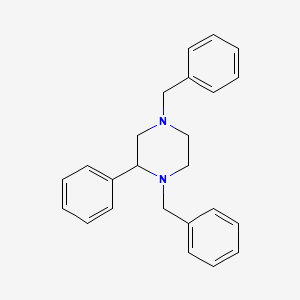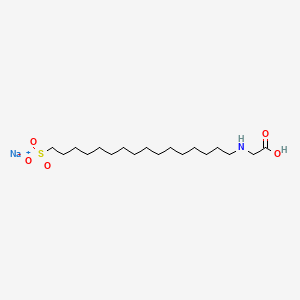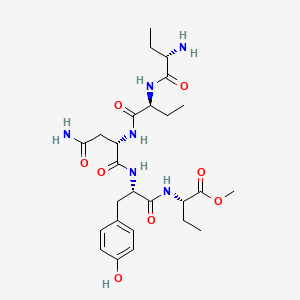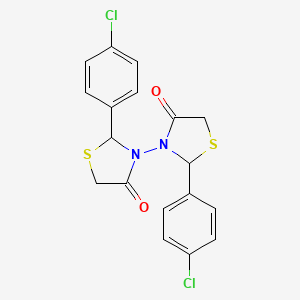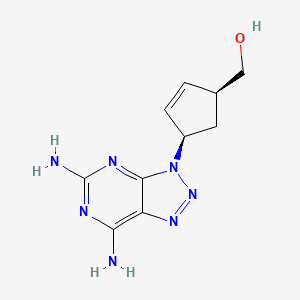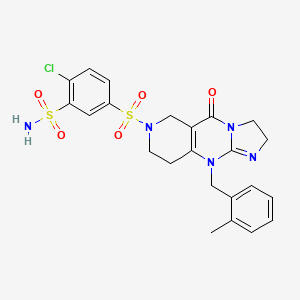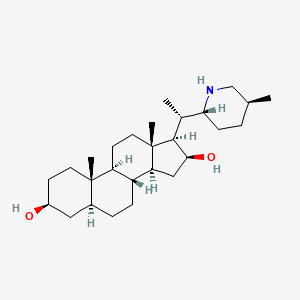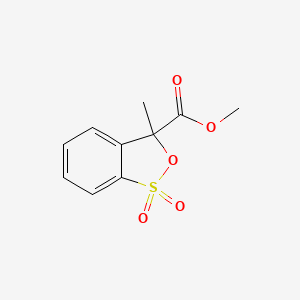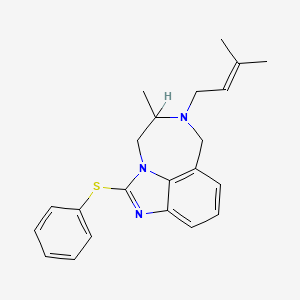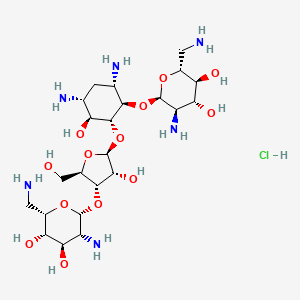
Neomycin B hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neomycin B hydrochloride is an aminoglycoside antibiotic derived from the bacterium Streptomyces fradiae. It is a water-soluble compound known for its potent bactericidal activity against Gram-negative aerobic bacilli and some anaerobic bacilli. This compound is commonly used in topical, oral, and ophthalmic formulations to treat various infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Neomycin B hydrochloride is primarily obtained through the fermentation of Streptomyces fradiae. The fermentation process requires specific nutrient conditions in either stationary or submerged aerobic conditions. The compound is then isolated and purified from the fermentation broth .
Industrial Production Methods
The industrial production of this compound involves large-scale fermentation of Streptomyces fradiae. The fermentation broth contains Neomycin B along with other less active forms such as Neomycin A, C, D, E, and F. The broth is subjected to various purification processes to isolate Neomycin B, which is then converted to its hydrochloride salt for pharmaceutical use .
Analyse Des Réactions Chimiques
Types of Reactions
Neomycin B hydrochloride undergoes several chemical reactions, including:
Common Reagents and Conditions
Acid Hydrolysis: Typically involves the use of strong acids like hydrochloric acid under controlled conditions to break down Neomycin B into its components.
Acetylation: Involves the use of acetic anhydride or acetyl chloride in the presence of a base to introduce acetyl groups into the molecule.
Major Products Formed
Neomycin A: Formed from the hydrolysis of Neomycin B.
Neobiosamine B: Another product of Neomycin B hydrolysis.
Applications De Recherche Scientifique
Neomycin B hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical methods to quantify aminoglycoside antibiotics.
Biology: Employed in studies involving bacterial protein synthesis and ribosomal function.
Medicine: Used in topical and oral formulations to treat bacterial infections.
Mécanisme D'action
Neomycin B hydrochloride exerts its effects by binding to the bacterial ribosome, specifically to four nucleotides of 16S rRNA and a single amino acid of protein S12. This binding interferes with the decoding site in the vicinity of nucleotide 1400 in 16S rRNA of the 30S subunit, disrupting protein synthesis and leading to bacterial cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Neomycin A: An inactive degradation product of Neomycin B and C.
Neomycin C: A stereoisomer of Neomycin B with similar antibiotic activity.
Paromomycin: Another aminoglycoside antibiotic with a similar mechanism of action.
Uniqueness
Neomycin B hydrochloride is unique due to its high antibiotic activity compared to its stereoisomer Neomycin C and other related compounds. Its ability to bind specifically to the bacterial ribosome and disrupt protein synthesis makes it a potent antibacterial agent .
Propriétés
Numéro CAS |
25389-99-5 |
|---|---|
Formule moléculaire |
C23H47ClN6O13 |
Poids moléculaire |
651.1 g/mol |
Nom IUPAC |
(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;hydrochloride |
InChI |
InChI=1S/C23H46N6O13.ClH/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;/h5-23,30-36H,1-4,24-29H2;1H/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+;/m1./s1 |
Clé InChI |
ZDPKKZFBEOYUDO-WQDIDPJDSA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.Cl |
SMILES canonique |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


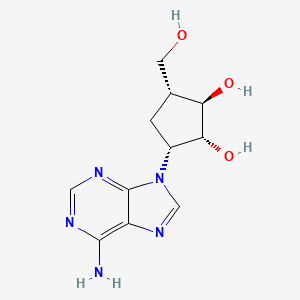
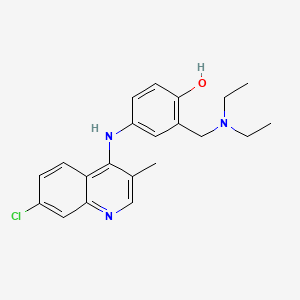
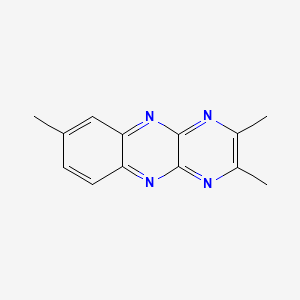
![2-[(2-Chloro-6-methylphenoxy)methyl]oxirane](/img/structure/B12797318.png)
